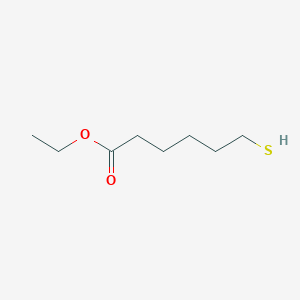

Ethyl 6-mercaptohexanoate

Description

It belongs to the class of mercapto carboxylic acid esters, which are widely utilized in pharmaceutical synthesis, flavor and fragrance industries, and as intermediates in organic reactions due to their reactive thiol group .

Properties

Molecular Formula |

C8H16O2S |

|---|---|

Molecular Weight |

176.28 g/mol |

IUPAC Name |

ethyl 6-sulfanylhexanoate |

InChI |

InChI=1S/C8H16O2S/c1-2-10-8(9)6-4-3-5-7-11/h11H,2-7H2,1H3 |

InChI Key |

PCWGZPWUKRNFNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCS |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiol group (-SH) in ethyl 6-mercaptohexanoate is highly reactive, enabling nucleophilic substitution with various nucleophiles. This reactivity is central to its applications in organic synthesis and bioconjugation.

Reaction Mechanism

The thiol group acts as a nucleophile, displacing leaving groups (e.g., halides) in alkyl halides to form thioethers. For example, reactions with alkyl halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) are common .

Key Applications

-

Thioether formation : Used in polymer synthesis and surface modification .

-

Bioconjugation : Facilitates attachment to proteins or nanoparticles (e.g., gold nanoparticles via thiol-gold bonds) .

Hydrolysis Reactions

This compound undergoes hydrolysis to regenerate 6-mercaptohexanoic acid and ethanol. This reaction is catalyzed by enzymes (e.g., esterases) or acidic/basic conditions.

Enzymatic Hydrolysis

| Parameter | Description |

|---|---|

| Catalyst | Esterases (e.g., in biological systems) |

| Products | 6-mercaptohexanoic acid + ethanol |

Chemical Hydrolysis

| Parameter | Description |

|---|---|

| Conditions | Acidic (H+ catalyst) or basic (OH- catalyst) |

| Solvent | Water or aqueous mixtures |

| Products | Same as enzymatic hydrolysis |

Redox Reactions

The mercapto group (-SH) participates in redox reactions , enabling oxidative or reductive transformations. For example:

-

Oxidation : Converts the thiol group to a disulfide (-S-S-) using oxidants like hydrogen peroxide or iodine.

-

Reduction : Reduces disulfides back to thiols using agents like sodium borohydride.

Applications

-

Flavor/fragrance chemistry : Interacts with other compounds in complex mixtures.

-

Polymer chemistry : Facilitates cross-linking or modification in polymer networks .

Surface Modification and Bioconjugation

The thiol group enables covalent attachment to gold surfaces or nanoparticles, forming self-assembled monolayers (SAMs). For example, in bioconjugation studies, 6-mercaptohexanoic acid derivatives react with proteins (e.g., bovine serum albumin) via cross-linkers like EDC/NHS .

Reaction Conditions

| Parameter | Description |

|---|---|

| Catalyst | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| Solvent | PBS (pH 7.4) or DMF |

| Products | Protein-thiol conjugates |

Stability and Reactivity

This compound exhibits moderate stability under standard conditions but is prone to oxidation in the presence of air or strong oxidants. Its reactivity is influenced by:

-

Solubility : Soluble in organic solvents (e.g., chloroform, DMSO) .

-

pH sensitivity : Hydrolysis accelerates under acidic/basic conditions .

Analytical Characterization

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ = 2.57–2.49 ppm (–CH₂SH), 2.39–2.34 ppm (–CH₂COOH) |

| FTIR | Absorption bands for C=O (ester) and -SH groups |

| Mass Spectrometry | [M+H]+ = 191.8 Da (for derivatives) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Ethyl 6-mercaptohexanoate can be compared to the following analogues based on functional group substitutions:

Mthis compound (CAS 20756-86-9)

- Molecular Formula : C₇H₁₄O₂S

- Functional Group : Methyl ester + terminal thiol.

- Key Differences : The shorter methyl ester chain reduces molecular weight (compared to ethyl) and may increase volatility. It is highly flammable, corrosive, and requires stringent storage conditions (avoidance of heat, water, and oxidizers) similar to ethyl derivatives .

- Applications : Used as a flavoring agent and pharmaceutical intermediate, with safety protocols emphasizing protective equipment and inert storage .

Ethyl 6-Aminohexanoate (CAS 371-34-6)

- Molecular Formula: C₈H₁₇NO₂

- Functional Group : Ethyl ester + terminal amine (-NH₂).

- Key Differences: The amine group confers basicity and reactivity in nucleophilic substitution or condensation reactions.

- Applications : Likely used in polymer or peptide synthesis as a building block.

Ethyl 6-Bromohexanoate (CAS 25542-62-5)

- Molecular Formula : C₈H₁₅BrO₂

- Functional Group : Ethyl ester + terminal bromine (-Br).

- Key Differences : The bromine atom enables halogen-specific reactions (e.g., Grignard or Suzuki couplings). It is less reactive toward oxidizers compared to thiols but poses environmental hazards due to halogen persistence .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Methyl 6-acetoxyhexanoate (CAS 104954-58-7), a structurally related ester, is used in commercial drug synthesis, highlighting the role of similar esters as versatile intermediates .

- Safety Protocols : Analogues like Ethyl Mercaptan () emphasize the need for rigorous handling protocols for thiol-containing compounds, including storage away from oxidizers and acids .

- Commercial Availability: Ethyl 6-aminohexanoate and Ethyl 6-bromohexanoate are supplied by multiple vendors (), indicating their industrial demand compared to less common thiol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.